Acidic Residue Targeting for Lysine-Poor Interfaces
DHSO is the only sulfoxide-containing MS-cleavable homobifunctional crosslinker that targets carboxyl groups on aspartic acid (Asp) and glutamic acid (Glu), whereas DSSO, DSBU, and DSS/BS3 exclusively target primary amines on lysine [1]. Asp and Glu together represent ~12% of average protein surface residues, and many protein interaction interfaces contain few or no lysines, making them invisible to amine-reactive reagents [1]. DHSO thus uniquely enables XL-MS analysis of acidic-residue-rich or lysine-deficient interfaces that are inaccessible to the most widely used crosslinkers .
| Evidence Dimension | Target amino acid residue specificity |
|---|---|
| Target Compound Data | DHSO: targets Asp (aspartic acid) and Glu (glutamic acid) via hydrazide reactive groups |
| Comparator Or Baseline | DSSO: targets Lys (lysine) via NHS ester groups; DSS/BS3: targets Lys (non-cleavable); BMSO: targets Cys via maleimide groups |
| Quantified Difference | Asp + Glu average surface prevalence ≈ 12%; some PPI interfaces have 0 accessible Lys residues (qualitative class distinction) |
| Conditions | Protein surface residue composition analysis; crosslinker reactive group chemistry (Gutierrez et al. 2016, Anal Chem) |
Why This Matters
Procurement of DHSO is essential when the target protein interaction interface is known or suspected to be lysine-poor; substituting a lysine-reactive crosslinker will yield false negatives for those interactions.
- [1] Gutierrez CB, Yu C, Novitsky EJ, Huszagh AS, Rychnovsky SD, Huang L. Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein-Protein Interactions. Anal Chem. 2016;88(16):8315-8322. doi:10.1021/acs.analchem.6b02240 View Source
